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Compound Name: 2-Demethylcolchicine

CAS No.: 7336-36-9

Cat. No.: B1346099

Get Quote

Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) of 2-
Demethylcolchicine (2-DMC), a primary metabolite of the antimitotic alkaloid colchicine. While

colchicine is a potent microtubule destabilizer used in the treatment of gout and Familial

Mediterranean Fever (FMF), its demethylated congener, 2-DMC, represents a critical "activity

cliff" in the colchicinoid series.

This document details the pharmacophore requirements of the colchicine A-ring, the metabolic

pathway governed by CYP3A4, and the specific molecular interactions that render 2-DMC

significantly less potent than its parent compound. It serves as a blueprint for researchers

investigating tubulin-binding ligands and metabolic detoxification pathways.

Chemical Architecture & Properties[1][2]
The colchicine scaffold consists of a trimethoxyphenyl ring (Ring A), a seven-membered

saturated ring (Ring B), and a tropolone ring (Ring C). 2-Demethylcolchicine arises from the

specific loss of the methyl group at the C-2 position of Ring A.
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Structural Comparison
Feature Colchicine 2-Demethylcolchicine

Molecular Formula C₂₂H₂₅NO₆ C₂₁H₂₃NO₆

C-2 Substituent Methoxy (-OCH₃) Hydroxyl (-OH)

H-Bond Character Acceptor Only Donor & Acceptor

Lipophilicity (LogP) ~1.3 (Moderate) Lower (More Polar)

Primary Role Active Drug Metabolite / Degradant

The A-Ring Pharmacophore
The A-ring of colchicine (trimethoxyphenyl moiety) is the primary anchor for binding to the

Colchicine Binding Site (CBS) on

-tubulin.[1] The spatial arrangement of the methoxy groups at C-1, C-2, and C-3 is critical for
locking the molecule into the hydrophobic pocket of the protein.

Structure-Activity Relationship (SAR) Analysis
The Tubulin Binding Interface
Colchicine binds to the interface between

- and

-tubulin, preventing the curved-to-straight conformational change necessary for microtubule
polymerization. This inhibition leads to mitotic arrest at the G2/M phase.[2]

Mechanism of 2-DMC Inactivity: Research indicates that the C-2 methoxy group of colchicine is

essential for high-affinity binding.

Hydrophobic Interaction: The CBS is a deep hydrophobic pocket. The methyl group of the C-

2 methoxy provides essential Van der Waals contacts with hydrophobic residues (e.g.,

Val238, Cys241 in

-tubulin).
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Desolvation Penalty: The conversion of the C-2 methoxy to a hydroxyl group (in 2-DMC)

introduces a polar hydrogen bond donor. For 2-DMC to bind, this hydroxyl group must be

desolvated (shedding water molecules), which is energetically unfavorable within the

hydrophobic pocket.

Steric/Electronic Mismatch: The loss of the methyl bulk reduces the geometric fit, while the

phenolic proton may clash with the non-polar environment of the binding site.

Comparative Potency
Historical bioassay data (Rösner et al.) suggests a strict hierarchy in A-ring demethylation:

Colchicine: High Potency (

nM).

3-Demethylcolchicine: Retains appreciable activity (partial agonist/inhibitor).

2-Demethylcolchicine:Negligible/Significantly Reduced Activity.

This disparity highlights that the C-2 position is a "intolerant" region for modification compared

to C-3.

Visualization: SAR Interaction Map
The following diagram illustrates the critical interactions and the impact of demethylation.

Colchicine
(Parent)

C-2 Methoxy:
Van der Waals Contact

(Critical Anchor)

Possesses

2-Demethylcolchicine
(Metabolite)

C-2 Hydroxyl:
Polar Conflict

(Desolvation Penalty)

Possesses

Beta-Tubulin
(Hydrophobic Pocket)

High Affinity Binding

Weak/No Binding

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1346099/docs?utm_src=pdf-body#2-demethylcolchicine-structure-activity-relationship-metabolic-impact-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346099?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: SAR map contrasting the high-affinity hydrophobic anchor of Colchicine (C-2 OMe) vs.

the polar conflict introduced by 2-DMC (C-2 OH).[3][4][1]

Metabolism & Pharmacokinetics
2-Demethylcolchicine is not typically administered as a drug but is generated in vivo.

Understanding its formation is crucial for drug-drug interaction (DDI) studies.

The CYP3A4 Pathway
Colchicine is a substrate for Cytochrome P450 3A4 (CYP3A4).[5][6] The enzyme catalyzes the

O-demethylation of the A-ring.

Major Metabolite: 3-Demethylcolchicine (3-DMC).[7][8]

Minor Metabolite: 2-Demethylcolchicine (2-DMC).[8]

Because 2-DMC has significantly lower tubulin-binding affinity, this metabolic pathway

represents a detoxification mechanism. Inhibition of CYP3A4 (e.g., by clarithromycin or

grapefruit juice) prevents this detoxification, leading to the accumulation of toxic parent

colchicine.

Visualization: Metabolic Pathway
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Caption: Hepatic clearance pathway of colchicine.[5] CYP3A4 converts the active drug into less

active demethylated metabolites (2-DMC and 3-DMC).

Experimental Protocols
For researchers requiring 2-DMC for reference standards or binding assays, it must often be

synthesized or isolated, as it is not the primary commercial form.

Synthesis of 2-Demethylcolchicine
Methodology adapted from Rösner et al. (J. Med.[9] Chem, 1981).[9]

Principle: Regioselective hydrolysis of the methoxy group using strong acid.

Protocol:
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Reagent: Dissolve Colchicine (1.0 eq) in concentrated Sulfuric Acid (H₂SO₄). Note: 3-DMC is

typically prepared using Phosphoric Acid; Sulfuric acid favors the 2-position cleavage.

Reaction: Stir at ambient temperature for 4–6 hours. Monitor via TLC (System:

Chloroform/Methanol 9:1).

Quenching: Pour the reaction mixture over crushed ice carefully.

Extraction: Adjust pH to ~5-6 with NaOH. Extract exhaustively with Chloroform (

).

Purification: The organic layer will contain a mixture. Purify via Silica Gel Column

Chromatography.

Eluent: Gradient of CHCl₃

5% MeOH/CHCl₃.

Identification: 2-DMC typically elutes after the parent colchicine due to increased polarity.

Tubulin Polymerization Assay (In Vitro)
To verify the reduced activity of 2-DMC compared to Colchicine.

Materials:

Purified Tubulin (>99% pure, bovine brain source).

GTP (1 mM).

Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

Test Compounds: Colchicine (Control), 2-DMC.[7][8]

Workflow:

Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP.
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Incubation: Add test compounds at varying concentrations (1

M – 100

M). Keep on ice for 10 min.

Initiation: Transfer to a pre-warmed 96-well plate at 37°C.

Measurement: Monitor Optical Density (OD) at 340 nm every 30 seconds for 60 minutes.

Analysis:

Vmax: Maximum rate of polymerization.

Steady State: Final OD plateau.

Result: Colchicine will show a flat line (complete inhibition). 2-DMC will likely show a

polymerization curve similar to the vehicle control (or significantly reduced inhibition),

confirming loss of activity.

Quantitative Data Summary
The following table summarizes the comparative pharmacological profile.

Parameter Colchicine
2-
Demethylcolchicin
e

3-
Demethylcolchicin
e

Tubulin Binding (

)

High (

)
Low / Negligible Moderate

Cytotoxicity (P388

Leukemia)
Potent Inactive / Weak Moderate

Primary Metabolic

Route
Parent CYP3A4 Product CYP3A4 Product

Solubility (Water) Low
Moderate (Phenolic

OH)
Moderate
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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